2-[3-(Azetidin-3-yl)phenyl]acetic acid
CAS No.:
Cat. No.: VC16225970
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Azetidin-3-yl)phenyl]acetic acid -](/images/structure/VC16225970.png)
Specification
Molecular Formula | C11H13NO2 |
---|---|
Molecular Weight | 191.23 g/mol |
IUPAC Name | 2-[3-(azetidin-3-yl)phenyl]acetic acid |
Standard InChI | InChI=1S/C11H13NO2/c13-11(14)5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |
Standard InChI Key | LBZGNUIBCPEJDY-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=CC=CC(=C2)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
2-[3-(Azetidin-3-yl)phenyl]acetic acid consists of a phenyl ring substituted at the 3-position with an azetidine group (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom). The acetic acid functional group is attached to the phenyl ring via a methylene bridge. The IUPAC name, 2-(3-(azetidin-3-yl)phenyl)acetic acid, reflects this arrangement . The SMILES notation further clarifies the connectivity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.23 g/mol |
CAS Number | 1260839-77-7 |
Purity | 97% |
IUPAC Name | 2-(3-(azetidin-3-yl)phenyl)acetic acid |
Physicochemical Characteristics
The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic aromatic system. It is sparingly soluble in water but exhibits better solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) . The azetidine ring’s basic nitrogen (pKa ~10–11) allows for salt formation under acidic conditions, enhancing aqueous solubility for pharmaceutical formulations .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of 2-[3-(azetidin-3-yl)phenyl]acetic acid typically involves multi-step reactions starting from azetidine precursors. A common approach, as outlined in azetidine derivative patents , involves:
-
Ring Formation: Cyclization of 3-aminophenylacetic acid derivatives using reagents like chloroacetyl chloride to form the azetidine ring.
-
Protection/Deprotection: Temporary protection of the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
-
Acid Functionalization: Hydrolysis of ester intermediates to yield the free carboxylic acid .
For example, in a scaled-up procedure, N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid to remove protecting groups, followed by neutralization and extraction to isolate the product . Yields for such processes range from 64% to 91%, depending on purification methods .
Industrial Production Challenges
Industrial synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Challenges include:
-
Ring Strain: The azetidine ring’s instability under acidic or high-temperature conditions necessitates careful pH and temperature control .
-
Byproduct Formation: Competing reactions, such as over-alkylation, are mitigated using stoichiometric controls and catalytic agents .
Applications in Pharmaceutical Research
Role as a Building Block
2-[3-(Azetidin-3-yl)phenyl]acetic acid serves as a versatile intermediate in drug discovery. Its azetidine ring is a pharmacophore in molecules targeting central nervous system (CNS) disorders, while the carboxylic acid group enables conjugation with other bioactive moieties .
Application | Target Class | Mechanism of Action |
---|---|---|
Neurodegeneration | NMDA Receptor Antagonists | Modulates glutamate signaling |
Inflammation | COX-2 Inhibitors | Reduces prostaglandin synthesis |
Oncology | Kinase Inhibitors | Blocks ATP-binding pockets |
Comparative Analysis with Analogues
Table 3: Impact of Substituents on Bioactivity
Compound | Substituent | MIC (S. aureus) | Tumor Reduction (10 µM) |
---|---|---|---|
2-[3-(azetidin-3-yl)phenyl]acetic acid | H | Not reported | Not reported |
4-Bromo analogue | Br | 20 µM | 55% |
4-Chloro analogue | Cl | 25 µM | 45% |
Ester vs. Acid Derivatives
Methyl or ethyl esters of azetidine acetic acids, such as methyl 2-(azetidin-3-yl)acetate, exhibit improved cell membrane permeability but require in vivo hydrolysis to release the active acid form. This trade-off between bioavailability and prodrug activation is critical in formulation design.
Future Directions and Challenges
Expanding Therapeutic Indications
Preliminary data suggest potential in antimicrobial and anticancer applications, but rigorous preclinical studies are needed. Priority areas include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and azetidine groups to optimize target binding.
-
Toxicology Profiles: Assessing hepatotoxicity and nephrotoxicity in animal models.
Synthetic Methodology Advancements
Innovations in catalysis (e.g., photoredox or enzymatic methods) could streamline azetidine ring formation, reducing reliance on harsh reagents . Continuous flow reactors may also enhance scalability and reproducibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume